
1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 7th position, a methoxy group at the 6th position, and a formyl group at the 4th position on the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole derivative.
Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBOXYLIC ACID
Reduction: 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-METHANOL
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE is largely dependent on its interaction with biological targets. It may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The benzyloxy and methoxy groups can enhance its binding affinity and specificity towards certain molecular targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-BENZYLOXYINDOLE: Lacks the methoxy and formyl groups, making it less versatile in chemical reactions.
6-METHOXYINDOLE: Lacks the benzyloxy and formyl groups, affecting its biological activity.
4-FORMYLINDOLE: Lacks the benzyloxy and methoxy groups, limiting its applications.
Uniqueness
7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE is unique due to the presence of all three functional groups (benzyloxy, methoxy, and formyl) on the indole ring. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
102357-91-5 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
6-methoxy-7-phenylmethoxy-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C17H15NO3/c1-20-15-9-13(10-19)14-7-8-18-16(14)17(15)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
InChI-Schlüssel |
OISQWFYNQZSDHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=CN2)C(=C1)C=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


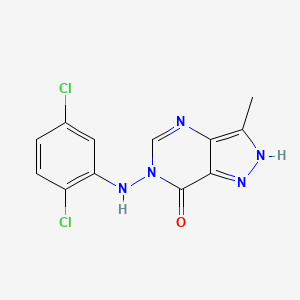
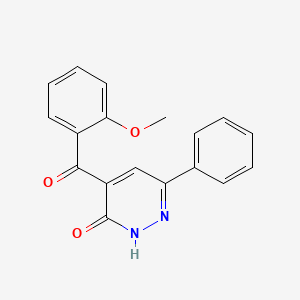
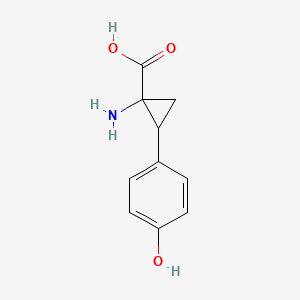
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)

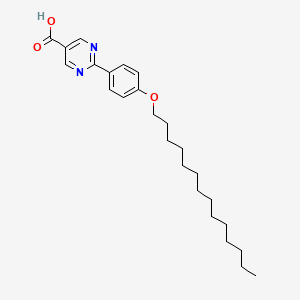
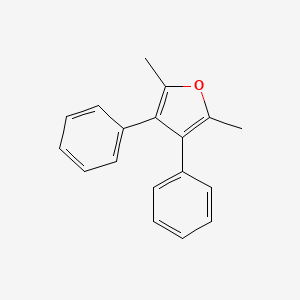
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)

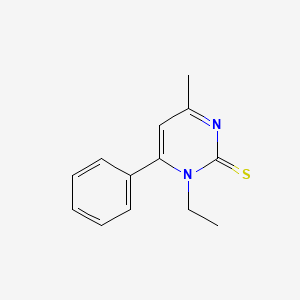
![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)

![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)
